molecular formula C14H7Cl3N2 B118140 4,6-Dichloro-2-(4-chlorophenyl)quinazoline CAS No. 144924-32-3

4,6-Dichloro-2-(4-chlorophenyl)quinazoline

Cat. No. B118140
CAS RN: 144924-32-3
M. Wt: 309.6 g/mol
InChI Key: GGCLIINKGZTANY-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(4-chlorophenyl)quinazoline is a chemical compound with the molecular formula C14H7Cl3N2 . It is a type of quinazoline derivative .


Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. One common method is the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene . Another method is the Niementowski reaction, which involves the reaction of anthranilic acid with excess formamide at 120°C in open air .


Molecular Structure Analysis

Quinazoline is a heterocyclic compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .


Chemical Reactions Analysis

Quinazoline derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic . For example, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one was found to exhibit potent in vitro anti-microbial activity against Staphylococcus aureus .

properties

IUPAC Name

4,6-dichloro-2-(4-chlorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(16)7-11(12)13(17)19-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCLIINKGZTANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566855
Record name 4,6-Dichloro-2-(4-chlorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(4-chlorophenyl)quinazoline

CAS RN

144924-32-3
Record name 4,6-Dichloro-2-(4-chlorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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